molecular formula C22H26FN5O6 B560024 Trelagliptin succinate CAS No. 1029877-94-8

Trelagliptin succinate

Cat. No.: B560024
CAS No.: 1029877-94-8
M. Wt: 475.5 g/mol
InChI Key: OGCNTTUPLQTBJI-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Trelagliptin succinate should be handled with care to avoid inhalation and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust and aerosol formation .

Future Directions

DPP-4 inhibitors like Trelagliptin succinate are being researched for their potential application in improving COVID-19 patient outcomes . The excitement surrounding DPP-4 inhibitors is justified because in addition to controlling blood glucose level, they are good at managing risk factors associated with diabetes .

Mechanism of Action

Target of Action

Trelagliptin succinate is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones, which play a crucial role in blood glucose regulation .

Mode of Action

This compound controls blood glucose levels by selectively and continually inhibiting DPP-4 . It exhibits approximately 4- and 12-fold more potent inhibition against human DPP-4 than alogliptin and sitagliptin, respectively, and >10,000-fold selectivity over related proteases including DPP-8 and DPP-9 . Kinetic analysis reveals reversible, competitive, and slow-binding inhibition of DPP-4 by trelagliptin .

Biochemical Pathways

This compound acts on the PI-3K/AKT insulin signaling pathway . It increases the expression of AKT, P-AKT, IRS-1, and P-IRS-1 in this pathway . These events promote the trans-membrane function of GLUT4 and concomitant glucose intake in adipocytes .

Pharmacokinetics

It is known that this compound shows sustained efficacy by once-weekly dosing in type 2 diabetes patients . It is primarily metabolized via the cytochrome P450 (CYP) 2D6 enzyme .

Result of Action

The inhibition of DPP-4 by this compound leads to an increase in glucagon-like peptide (GLP-1) and a decrease in the production of free fatty acids and resistin . This results in improved insulin resistance and a significant reduction in glycated hemoglobin in type 2 diabetes patients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, when 100 mg of trelagliptin was administered to 12 healthy adults 30 minutes after the start of breakfast, the Cmax increased by 16.8% and AUC∞ decreased by 2.5% compared with those after administration under fasting conditions . This suggests that food intake can influence the bioavailability of this compound.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trelagliptin succinate involves several key steps:

Industrial Production Methods: The industrial production of this compound is designed to be simple and safe, requiring no special devices. The process includes:

Properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNTTUPLQTBJI-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145602
Record name Trelagliptin succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029877-94-8
Record name Trelagliptin succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trelagliptin succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRELAGLIPTIN SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.